molecular formula C6H13NO4 B1665980 2-(2-(2-Aminoethoxy)ethoxy)acetic acid CAS No. 134978-97-5

2-(2-(2-Aminoethoxy)ethoxy)acetic acid

Cat. No. B1665980
CAS RN: 134978-97-5
M. Wt: 163.17 g/mol
InChI Key: RUVRGYVESPRHSZ-UHFFFAOYSA-N
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Description

“2-(2-(2-Aminoethoxy)ethoxy)acetic acid” is a PEG compound containing an amino group with a terminal carboxylic acid . It is also known as Amino-PEG2-CH2CO2H . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .


Synthesis Analysis

The synthesis of “2-(2-(2-Aminoethoxy)ethoxy)acetic acid” derivatives does not require isolation and purification of intermediates . These derivatives can be used to synthesize high load polystyrene-polyethylene glycol-like resins having excellent swelling characteristics .


Molecular Structure Analysis

The molecular formula of “2-(2-(2-Aminoethoxy)ethoxy)acetic acid” is C6H13NO4 . The InChI key is RUVRGYVESPRHSZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The amine group of “2-(2-(2-Aminoethoxy)ethoxy)acetic acid” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .


Physical And Chemical Properties Analysis

“2-(2-(2-Aminoethoxy)ethoxy)acetic acid” is a white to off-white crystalline powder . It has a melting point of 124.0 to 128.0 °C . The compound is slightly soluble in DMSO and methanol . It should be stored in a freezer, under -20°C, in a dark place, and under an inert atmosphere .

Scientific Research Applications

Development of Chemically Modified Peptide Nucleic Acid (PNA)

This compound is used in the development of chemically modified peptide nucleic acid (PNA) as a probe for qualitative and quantitative detection of DNA . PNA is a synthetic polymer similar to DNA or RNA and is used in molecular biology procedures, diagnostic assays, and antisense and antigene therapies.

Preparation and Studies of Kappa Agonist CovX-bodies

It is also used in the preparation and studies of the biological activities of kappa agonist CovX-bodies . CovX-bodies are a new class of therapeutic agents that combine the benefits of biologics, such as high potency and specificity, with the advantages of small molecules, including oral bioavailability, access to intracellular targets, and low cost of goods.

Binding to Integrin Receptors

2-(2-(2-Aminoethoxy)ethoxy)acetic acid is a molecule that binds to integrin receptors . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. Upon ligand binding, integrins activate signal transduction pathways that mediate cellular signals such as regulation of the cell cycle, organization of the intracellular cytoskeleton, and movement of new receptors to the cell membrane.

Fluorescent Probe for Electrochemical Impedance Spectroscopy

This compound has been shown to be a fluorescent probe for electrochemical impedance spectroscopy . Electrochemical impedance spectroscopy (EIS) is a powerful technique used in a variety of applications including corrosion studies, coatings and thin films, and sensors.

Fluorescence Resonance Energy Transfer Measurements

It is also used in fluorescence resonance energy transfer (FRET) measurements . FRET is a distance-dependent interaction between the electronic excited states of two dye molecules in which excitation is transferred from a donor molecule to an acceptor molecule without emission of a photon.

Chemical Synthesis

Given its structure and reactivity, this compound can be used in a variety of chemical syntheses . Its amino and carboxyl groups make it a versatile building block in the synthesis of a wide range of organic compounds.

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

“2-(2-(2-Aminoethoxy)ethoxy)acetic acid” is used in the development of chemically modified peptide nucleic acid (PNA) as a probe for qualitative and quantitative detection of DNA . It is also used in the preparation and studies of the biological activities of kappa agonist CovX-bodies . Future research may focus on these areas and the potential applications of this compound in other fields.

properties

IUPAC Name

2-[2-(2-aminoethoxy)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c7-1-2-10-3-4-11-5-6(8)9/h1-5,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVRGYVESPRHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

139729-28-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(carboxymethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139729-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10327018
Record name 2-(2-(2-Aminoethoxy)ethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Aminoethoxy)ethoxy)acetic acid

CAS RN

134978-97-5
Record name (2-(2-Aminoethoxy)ethoxy)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134978975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(2-Aminoethoxy)ethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Amino-3,6-dioxaoctanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2-(2-AMINOETHOXY)ETHOXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of incorporating 2-(2-(2-Aminoethoxy)ethoxy)acetic acid into peptide-based protease substrates?

A1: Attaching 2-(2-(2-Aminoethoxy)ethoxy)acetic acid, often referred to as a PEG moiety, to peptide substrates serves two primary purposes:

  • Enhanced Solubility: The hydrophilic nature of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid significantly improves the solubility of the peptide substrates in aqueous solutions commonly used in enzymatic assays. [, ] This is particularly important for low molecular weight peptides that might otherwise exhibit poor solubility.
  • Modulation of Enzyme Kinetics: Research shows that the position of 2-(2-(2-Aminoethoxy)ethoxy)acetic acid attachment within the peptide substrate significantly influences the substrate's interaction with proteases. N-terminal pegylation often leads to increased specificity constants (kcat/KM) suggesting improved substrate binding or turnover. Conversely, C-terminal pegylation tends to decrease specificity constants. [] This suggests that the compound can be strategically incorporated to fine-tune substrate-enzyme interactions.

Q2: Beyond protease substrates, what other applications has 2-(2-(2-Aminoethoxy)ethoxy)acetic acid found in medicinal chemistry research?

A2: 2-(2-(2-Aminoethoxy)ethoxy)acetic acid has been explored as a component in designing inhibitors of amyloid-β (Aβ) aggregation, a process implicated in Alzheimer's disease. []

  • One such compound, DSB(EEX)(3), demonstrated promising results in reducing Aβ toxicity in human neuroblastoma cells and inhibiting Aβ aggregation in vitro. []

Q3: How does the length of the 2-(2-(2-Aminoethoxy)ethoxy)acetic acid chain affect its influence on the properties of the molecules it is attached to?

A3: Studies focusing on a specific protease substrate, ABZ-Arg-Gln-Asp-Arg-ANB-NH2, revealed that increasing the length of the 2-(2-(2-Aminoethoxy)ethoxy)acetic acid chain at the N-terminal led to a decrease in the specificity constant of the substrate. [] This suggests that longer chains might hinder the interaction between the substrate and the enzyme, potentially due to steric hindrance or altered conformational flexibility.

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